

2,3-Dihydro-2-methylbenzofuran derivatives and their properties

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Compound of Interest

Compound Name: **2,3-Dihydro-2-methylbenzofuran**

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An In-depth Technical Guide to **2,3-Dihydro-2-methylbenzofuran** Derivatives: Synthesis, Properties, and Applications

Introduction

2,3-Dihydrobenzofuran, often referred to as coumaran, represents a significant class of heterocyclic compounds. These structures are integral to numerous natural products and serve as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.

[1] The incorporation of a methyl group at the 2-position creates **2,3-Dihydro-2-methylbenzofuran**, a versatile building block for developing novel therapeutic agents and other functional molecules.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols associated with **2,3-dihydro-2-methylbenzofuran** and its derivatives, tailored for researchers, scientists, and professionals in drug development. These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, antiviral, and CNS-stimulant properties.[3][4]

Synthesis of 2,3-Dihydro-2-methylbenzofuran Derivatives

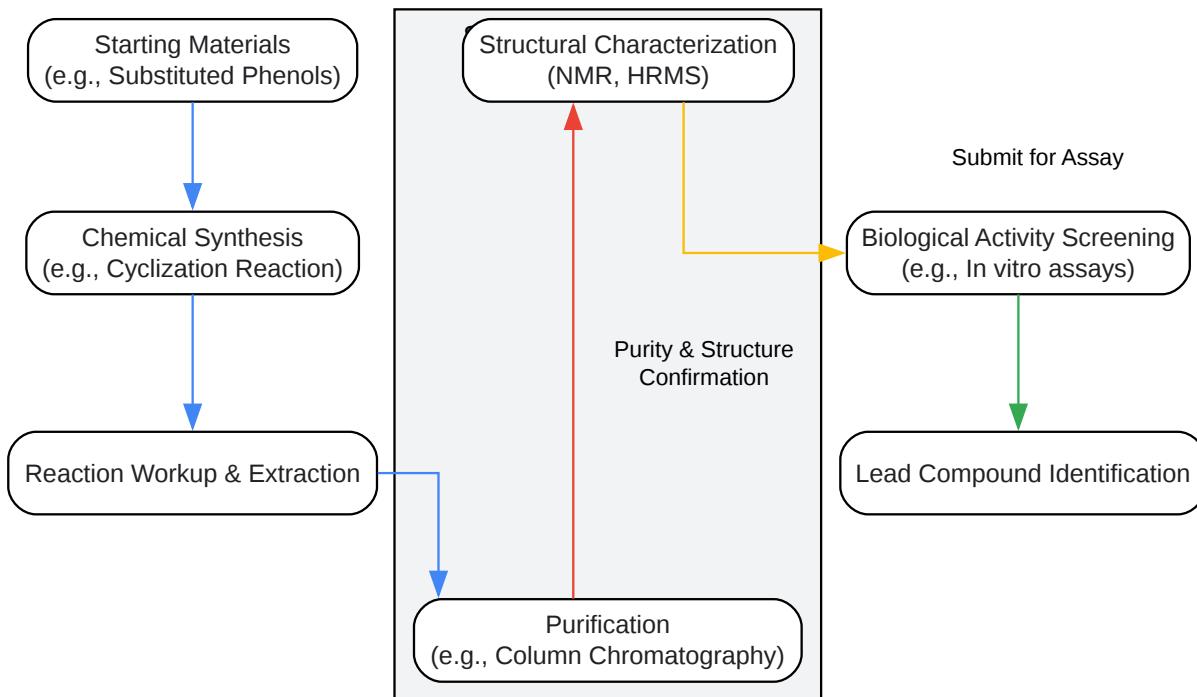
The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various modern organic chemistry methodologies. Recent advancements have focused on transition-metal-

catalyzed reactions, photocatalytic methods, and metal-free approaches to improve efficiency, yield, and enantioselectivity.[\[5\]](#)[\[6\]](#)

Key synthetic strategies include:

- Palladium-Catalyzed Reactions: Mizoroki-Heck annulation and Heck/Tsuji-Trost reactions are employed to construct the dihydrobenzofuran ring system with good yields and functional group tolerance.[\[6\]](#)[\[7\]](#)
- Rhodium(III)-Catalyzed C-H Activation: This method allows for the redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes to form dihydrobenzofurans.[\[6\]](#)
- Michael Addition Reactions: A straightforward approach involves the base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[\[8\]](#)
- Metal-Free Protocols: Recent developments include catalyst-free reactions of substituted salicylaldehydes with sulfoxonium ylide, and TfOH-catalyzed [4+1] annulation of p-quinone methides with α -aryl diazoacetates.[\[5\]](#)

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.



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General workflow for synthesis and evaluation of derivatives.

Properties of 2,3-Dihydro-2-methylbenzofuran and Derivatives

The physicochemical and biological properties of these compounds are central to their application in drug discovery and materials science.

Chemical and Physical Properties

The parent compound, **2,3-Dihydro-2-methylbenzofuran**, is a colorless to clear liquid that serves as a foundational structure for more complex derivatives.^[2] Its properties, along with those of representative derivatives, are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Appearance	Ref.
2,3-Dihydro-2-methylbenzofuran	C ₉ H ₁₀ O	134.18	198	Colorless to clear liquid	[2] [9]
tert-Butyl (5-chloro-1',3'-dioxo-1',3'-dihydro-3H-spiro[benzofuran-2,2'-inden]-3-yl)carbamate	C ₂₁ H ₁₈ ClNO ₅	399.82	N/A (m.p. 217–219 °C)	Solid	[10]
tert-Butyl (6-bromo-1',3'-dioxo-1',3'-dihydro-3H-spiro[benzofuran-2,2'-inden]-3-yl)carbamate	C ₂₁ H ₁₈ BrNO ₅	456.28	N/A (m.p. 140–142 °C)	Solid	[10]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one	C ₁₄ H ₁₅ ClO ₂	250.72	N/A	Solid	[11]

Pharmacological and Biological Properties

Derivatives of 2,3-dihydrobenzofuran exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development.

- Anti-inflammatory Activity: Certain derivatives are potent anti-inflammatory agents. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis and more potent than diclofenac in inhibiting acute inflammation.[11] Fluorinated derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). [4]
- Anticancer Activity: The benzofuran scaffold is present in compounds with significant growth inhibitory activity against various cancer cell lines.[12] Fluorinated derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inhibiting anti-apoptotic proteins like Bcl-2 and inducing DNA fragmentation.[4]
- Cannabinoid Receptor Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), which is a target for treating neuropathic pain.[13]
- CNS Activity: Compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB are known entactogen drugs, indicating the scaffold's potential for developing CNS-active agents.[14][3]
- Enzyme Inhibition: The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer.[1]

The following table summarizes the biological activity of selected derivatives.

Derivative Class	Target/Assay	Key Finding	IC ₅₀ / GI ₅₀ Values	Ref.
Fluorinated Dihydrobenzofurans	LPS-stimulated macrophages	Inhibition of IL-6 production	1.2 - 9.04 μ M	[4]
Fluorinated Dihydrobenzofurans	HCT116 cancer cells	Inhibition of cell proliferation	~70% inhibition	[4]
Benzofuran-2-carboxylic acid N-phenylamides	Various cancer cell lines (ACHN, HCT15, etc.)	Significant growth inhibitory activity	2.20 - 5.86 μ M	[12]
Dihydrobenzofuran-2-ones	Prostaglandin synthesis inhibition	Potent anti-inflammatory agent	More potent than diclofenac	[11]
Dihydrobenzofuran Privileged Structures	mPGES-1 Inhibition	Identified inhibitors in the low micromolar range	Low micromolar	[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for research and development. Below are representative methodologies for the synthesis and characterization of these compounds.

General Synthesis of 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones

This protocol describes a Lewis acid-promoted rearrangement to form the dihydrobenzofuran-2-one core.[15]

- Preparation of Intermediates: 2-(1-benzotriazolylalkoxy)benzophenones are synthesized by reacting 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles.

- Cyclization: The intermediate is treated with lithium diisopropylamide (LDA) in THF at temperatures from -78 °C to 0 °C to form the corresponding 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols.
- Rearrangement: The dihydrobenzofuran-3-ol derivative is treated with a Lewis acid such as Zinc Bromide ($ZnBr_2$) to afford the final 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-one product.
- Purification: The final product is purified using standard techniques, such as column chromatography on silica gel.

Characterization Techniques

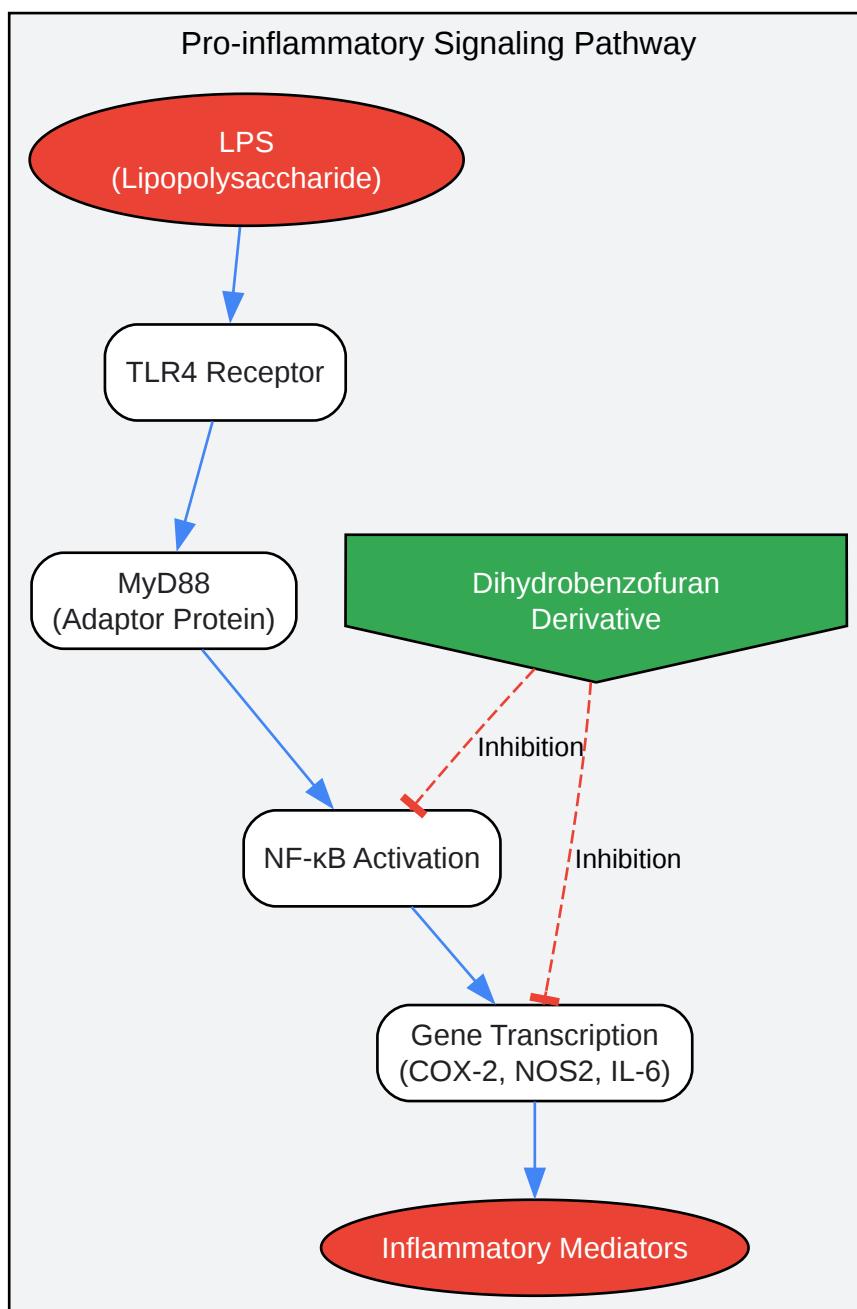
- Nuclear Magnetic Resonance (NMR): 1H and ^{13}C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like $CDCl_3$. The disappearance of a carbonyl signal and the appearance of new signals around 106.0 ppm (C-2) and 86.7 ppm (C-3) can confirm the formation of the 2,3-dihydrobenzofuran ring.[10][15]
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[10]
- Melting Point: Melting points are determined on a hot-stage apparatus for solid compounds and are typically uncorrected.[10][15]

In Vitro Anti-inflammatory Assay Protocol

This protocol outlines the procedure for evaluating the anti-inflammatory effects of derivatives on macrophages.[4]

- Cell Culture: Murine macrophage cells (e.g., J774A.1) are cultured in appropriate media (e.g., DMEM with 10% FBS).
- Compound Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compounds for 1 hour.
- Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

- Mediator Measurement: After a 24-hour incubation, the cell supernatant is collected. The concentrations of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), interleukin-6 (IL-6), and CCL2 are measured using appropriate methods (e.g., Griess reagent for NO, ELISA kits for cytokines).
- Data Analysis: The IC₅₀ values (the concentration of compound that inhibits 50% of the inflammatory response) are calculated.



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Inhibitory action on the NF-κB signaling pathway.

Conclusion

2,3-Dihydro-2-methylbenzofuran derivatives constitute a class of compounds with immense potential in pharmaceutical and chemical research. The structural versatility of the dihydrobenzofuran scaffold allows for the synthesis of diverse libraries of molecules with a wide array of biological activities.^{[1][5]} Ongoing research continues to uncover novel synthetic pathways and therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists dedicated to exploring the rich chemistry and pharmacology of these promising heterocyclic compounds.

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